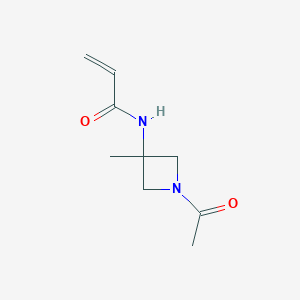
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide, also known as A-366, is a synthetic compound that belongs to the class of azetidinone derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. A-366 is a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression.
Scientific Research Applications
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of the BET family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been shown to have potent anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and asthma. It has also been shown to have anti-cancer effects in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.
Mechanism of Action
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide inhibits the BET family of proteins by binding to the bromodomains, which are responsible for recognizing acetylated lysine residues on histone proteins. By inhibiting the BET proteins, N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide prevents the recruitment of transcriptional co-activators to the chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been shown to have potent anti-inflammatory effects in animal models of inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has also been shown to have anti-cancer effects in preclinical models of various types of cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Advantages and Limitations for Lab Experiments
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of the BET family of proteins, making it a valuable tool for studying the role of these proteins in various physiological and pathological processes. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has some limitations as a research tool. It is a synthetic compound that may have off-target effects, and its long-term safety has not been established.
Future Directions
There are several future directions for the research on N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide. One direction is to further investigate its anti-inflammatory and anti-cancer effects in animal models and clinical trials. Another direction is to study its effects on other physiological and pathological processes, such as neurodegenerative diseases and viral infections. Additionally, the development of more potent and selective BET inhibitors based on the structure of N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide involves a multi-step process that starts with the reaction of 3-methylazetidin-3-ol with acetic anhydride to form N-acetyl-3-methylazetidin-3-ol. This intermediate is then reacted with propargyl bromide to form N-(1-acetyl-3-methylazetidin-3-yl)prop-2-yn-1-amine. Finally, this compound is reacted with propargylamine to form N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide.
properties
IUPAC Name |
N-(1-acetyl-3-methylazetidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8(13)10-9(3)5-11(6-9)7(2)12/h4H,1,5-6H2,2-3H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCBHSUTFZMKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)(C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

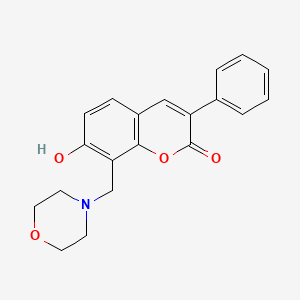
![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)
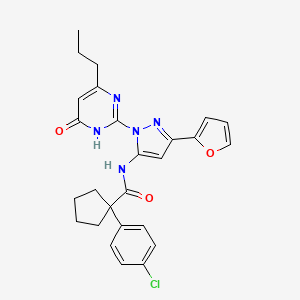
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)
![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)
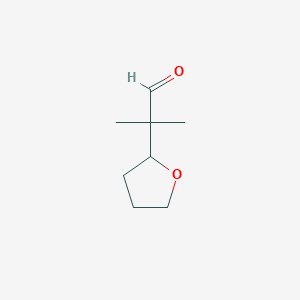

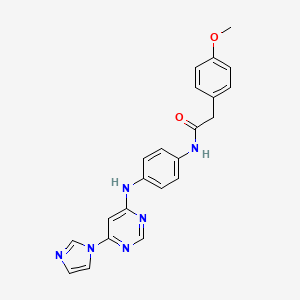

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)